6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-48-7) is a pyridine-based compound characterized by a trifluoromethyl group at position 4, a 2-chlorophenyl substituent at position 6, and a 4-methylphenylsulfanyl moiety at position 2. This compound belongs to a class of nicotinonitrile derivatives, which are often explored for their biological activity and material science applications .
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-(4-methylphenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2S/c1-12-6-8-13(9-7-12)27-19-15(11-25)16(20(22,23)24)10-18(26-19)14-4-2-3-5-17(14)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODBGTFKAJSILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable nicotinonitrile precursor is reacted with 2-chlorophenyl and 4-methylphenylsulfanyl reagents under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyridine and thiazole moieties have shown significant anticancer properties. For instance, derivatives similar to 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile have been synthesized and evaluated for their efficacy against various cancer cell lines. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the cytotoxicity of these compounds by modulating their electronic properties, which can influence their interaction with biological targets .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The incorporation of sulfur and halogen atoms can enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial effects, making them candidates for further investigation in drug development .
Enzyme Inhibition
Compounds with pyridine rings are often explored as enzyme inhibitors. Specifically, research into the inhibition of various enzymes involved in cancer metabolism or bacterial resistance mechanisms has highlighted the importance of structural modifications in enhancing inhibitory activity. The This compound could serve as a scaffold for developing potent enzyme inhibitors through structure-activity relationship (SAR) studies .
Pesticidal Activity
The unique chemical structure of this compound positions it as a potential candidate for agrochemical applications. Similar pyridine derivatives have been investigated for their ability to act as herbicides or insecticides due to their effectiveness in disrupting biological processes in pests. The trifluoromethyl group is known to enhance the stability and bioactivity of agrochemicals, making this compound a subject of interest for agricultural research .
Organic Electronics
The incorporation of trifluoromethyl groups in organic compounds has been linked to improved electronic properties. Research into organic semiconductors has shown that such modifications can enhance charge mobility and thermal stability, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The structural characteristics of This compound could be leveraged to develop new materials with superior electronic performance .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated a series of pyridine derivatives against breast cancer cell lines, revealing that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics, indicating promising anticancer potential .
- Enzyme Inhibition Research : Another investigation focused on enzyme inhibitors derived from pyridine scaffolds demonstrated that modifications at the 2-position (like those in our compound) led to enhanced binding affinity against specific cancer-related enzymes .
- Agrochemical Efficacy : Field trials using pyridine-based herbicides showed effective weed control with minimal phytotoxicity to crops, suggesting that derivatives like This compound could be developed into viable agricultural products .
Mechanism of Action
The mechanism by which 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns at positions 2 and 6 of the pyridine core. Below is a detailed comparison with key derivatives:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs.
- Steric Considerations : The ortho-chloro substituent in the target compound introduces steric hindrance, which may reduce reactivity compared to para-chloro analogs (e.g., 338963-45-4) .
- Lipophilicity: The trifluoromethyl group and aromatic substituents collectively enhance lipophilicity. Dichlorophenoxy derivatives (e.g., 338963-47-6) exhibit higher logP values due to additional chlorine atoms .
Biological Activity
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 338963-48-7, is a compound of interest due to its potential applications in medicinal chemistry. Its molecular formula is C20H12ClF3N2S, and it has a molar mass of 404.84 g/mol. This compound features a pyridine ring with various substituents that may influence its biological activity.
Chemical Structure
The structure of this compound can be represented as follows:
The presence of the trifluoromethyl group and the chlorophenyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates several potential pharmacological effects:
- Anticancer Activity : Some studies suggest that compounds similar in structure to this pyridine derivative exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : The presence of sulfur and halogen atoms in the structure may contribute to antimicrobial activity, making it a candidate for further investigation in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant in the development of therapeutic agents for metabolic disorders.
Anticancer Activity
A study conducted on related pyridine derivatives indicated that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Testing
In vitro tests have shown that similar compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes .
Enzyme Inhibition Studies
Research has demonstrated that certain pyridine derivatives can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological development .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Related Studies |
|---|---|---|
| Anticancer | Moderate | Induced apoptosis in cancer cell lines |
| Antimicrobial | Significant | Effective against S. aureus, E. coli |
| Enzyme Inhibition | Notable | Inhibition of COX enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile?
- Methodology : Multi-step synthesis typically involves (1) constructing the pyridine core via cyclization reactions (e.g., Hantzsch or Kröhnke pyridine synthesis), (2) introducing substituents (e.g., trifluoromethyl via nucleophilic substitution or cross-coupling), and (3) functionalizing the sulfanyl group. For example, thiol-ene "click" chemistry can attach the 4-methylphenylsulfanyl moiety . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (40–120°C), and catalysts (e.g., Pd for cross-coupling). Monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodology :
- NMR Spectroscopy : Use and NMR to verify substituent positions. For example, the trifluoromethyl group () shows a singlet at ~120–125 ppm in NMR, while the sulfanyl group’s aromatic protons resonate at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z ~433.05) and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing crystal packing. Validate structures using CCDC deposition standards .
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data during structure refinement?
- Methodology :
- Disorder Modeling : For flexible groups (e.g., trifluoromethyl), apply PART instructions in SHELXL to model rotational disorder .
- Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate with R < 0.05 and Flack parameter analysis .
- Data Completeness : Ensure redundancy > 95% for high-resolution datasets (≤ 0.8 Å) to resolve electron density ambiguities .
Q. How do substituents (e.g., trifluoromethyl vs. methyl) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates under identical conditions (e.g., 60°C in DMSO with KCO). The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, accelerating NAS (e.g., t reduced by ~30% vs. methyl) .
- DFT Calculations : Use Gaussian09 to compute Fukui indices for electrophilic attack sites. Higher values correlate with reactivity at the C-4 position .
Q. What experimental designs are recommended for evaluating pharmacological activity while minimizing off-target effects?
- Methodology :
- In Silico Screening : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize targets with binding energies < -8.0 kcal/mol .
- Selectivity Assays : Test against related isoforms (e.g., CYP450 enzymes) using fluorescence-based inhibition assays. Optimize substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) to reduce IC by >50% .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for structurally similar pyridine derivatives?
- Methodology :
- Purity Assessment : Compare DSC thermograms (heating rate 10°C/min). Impurities broaden peaks; recrystallize from ethanol/water (9:1) to achieve sharp transitions .
- Polymorphism Screening : Perform slurry experiments in 5 solvents (e.g., acetonitrile, toluene) to identify stable polymorphs. Use PXRD to confirm lattice differences .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signal/Value | Evidence Source |
|---|---|---|
| NMR | δ 7.8–8.1 (pyridine-H), δ 2.4 (CH) | |
| HRMS (ESI+) | m/z 433.05 ([M+H]) | |
| NMR | -62 ppm (CF) |
Table 2 : Crystallographic Refinement Parameters
| Parameter | Optimal Range | Software/Tool |
|---|---|---|
| R | < 0.05 | SHELXL |
| Completeness | > 99% | CrysAlisPro |
| Flack Parameter | 0.00(5) | PLATON |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
